molecular formula C17H24N2O B7499905 Cyclobutyl-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone

Cyclobutyl-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone

Cat. No. B7499905
M. Wt: 272.4 g/mol
InChI Key: KFBMRSWYNVKTFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclobutyl-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone, also known as CP-154,526, is a small molecule antagonist of the corticotropin-releasing factor (CRF) receptor. This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, and addiction.

Mechanism of Action

Cyclobutyl-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone acts as an antagonist of the CRF receptor, which is involved in the regulation of the stress response system. By blocking the activation of this receptor, Cyclobutyl-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone reduces the release of stress hormones, such as cortisol, and thereby reduces the physiological and behavioral responses to stress.
Biochemical and Physiological Effects
Cyclobutyl-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone has been shown to have a number of biochemical and physiological effects, including the reduction of anxiety-like behavior, the improvement of depressive symptoms, and the reduction of drug-seeking behavior. Additionally, it has been shown to reduce the release of stress hormones, such as cortisol, and to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis.

Advantages and Limitations for Lab Experiments

Cyclobutyl-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone has several advantages for use in lab experiments, including its high potency and specificity for the CRF receptor, as well as its ability to cross the blood-brain barrier. However, its use may be limited by its potential for off-target effects and its relatively short half-life.

Future Directions

There are several potential future directions for research on Cyclobutyl-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone, including the investigation of its potential therapeutic applications in other neurological and psychiatric disorders, such as post-traumatic stress disorder (PTSD) and schizophrenia. Additionally, research may focus on the development of more potent and selective CRF receptor antagonists, as well as the elucidation of the molecular mechanisms underlying the effects of Cyclobutyl-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone. Finally, studies may investigate the potential use of Cyclobutyl-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone as a tool for understanding the role of the CRF system in stress-related behaviors and disorders.

Synthesis Methods

The synthesis of Cyclobutyl-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone involves several steps, including the reaction of 2-methylbenzylamine with cyclobutanone, followed by the addition of piperazine and the final conversion of the resulting intermediate to the desired product. This process has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

Cyclobutyl-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to reduce anxiety-like behavior in animal models and improve the symptoms of depression in humans. Additionally, it has been investigated for its potential in treating drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.

properties

IUPAC Name

cyclobutyl-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c1-14-5-2-3-6-16(14)13-18-9-11-19(12-10-18)17(20)15-7-4-8-15/h2-3,5-6,15H,4,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBMRSWYNVKTFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)C(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.